Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Thiourea Group: The thiourea group is introduced by reacting the thiazole derivative with an isothiocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiourea group.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-4-acetate
- 4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
Uniqueness
Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylbenzoyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The thiourea group provides additional sites for hydrogen bonding, increasing its binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 2-[2-[(4-methylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-3-22-13(20)8-12-9-24-16(17-12)19-15(23)18-14(21)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJNMUGOMVPSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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